1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione
Overview
Description
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydropyrimidine-2,4-dione core. Dihydropyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-fluorobenzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrimidine-2,4-dione core. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and high throughput of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: The compound’s derivatives have shown promise as therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The pathways involved in these interactions include signal transduction pathways that regulate cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,4-dihydropyrimidine-2,4(1H,3H)-dione: Lacks the fluorine atom, resulting in different electronic properties and biological activities.
1-(4-Chlorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine, which affects its reactivity and binding affinity.
1-(4-Methylbenzyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a methyl group alters the compound’s hydrophobicity and interaction with molecular targets.
Uniqueness
1-(4-Fluorobenzyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-4H,5-7H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWYIPKGJFKTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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